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Compound of Interest

Compound Name: 7-Chloro-2-phenylquinoline

CAS No.: 61687-26-1

Cat. No.: B1313479

Get Quote

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry and

materials science. First isolated from coal tar in 1834, its derivatives are found in numerous

natural alkaloids (e.g., quinine) and synthetic compounds with a vast spectrum of biological

activities.[1] The strategic functionalization of the quinoline ring system allows for the fine-

tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone for drug

discovery programs targeting cancer, parasitic infections, and viral diseases.[2][3][4] This guide

focuses on a specific, high-value derivative: 7-Chloro-2-phenylquinoline. The introduction of

a phenyl group at the 2-position and a chloro-substituent at the 7-position creates a unique

electronic landscape and provides key vectors for further chemical modification, establishing it

as a critical intermediate for advanced molecular design.

Molecular Identity and Physicochemical Properties
7-Chloro-2-phenylquinoline is an aromatic heterocyclic compound distinguished by a

quinoline core substituted with a phenyl ring at position C2 and a chlorine atom at C7. This

substitution pattern is fundamental to its reactivity and utility.[5]
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Property Value Source

CAS Number 61687-26-1 [5]

Molecular Formula C₁₅H₁₀ClN [5]

Molecular Weight 239.70 g/mol [5]

IUPAC Name 7-chloro-2-phenylquinoline [5]

Appearance
White to light yellow crystalline

powder
[6]

Solubility

Soluble in organic solvents like

ethanol and dichloromethane;

sparingly soluble in water.

[6]

SMILES
C1=CC=C(C=C1)C2=NC3=C(

C=CC(=C3)Cl)C=C2
[5]

InChIKey
FIRUCWQMUVQZAX-

UHFFFAOYSA-N
[5]

Structural Elucidation: A Spectroscopic Signature
The unambiguous identification of 7-Chloro-2-phenylquinoline relies on a combination of

modern spectroscopic techniques. The following data represent the expected spectral

characteristics, providing a benchmark for synthetic validation.

¹H NMR Spectroscopy: The proton NMR spectrum is complex due to the presence of

multiple aromatic protons. Protons on the phenyl ring will typically appear as a multiplet

between 7.4-8.2 ppm. The protons on the quinoline core will be distinct, with H8 often being

the most downfield signal due to its proximity to the nitrogen and steric effects, and H3

appearing as a distinct doublet coupled to H4.

¹³C NMR Spectroscopy: The spectrum will show 15 distinct carbon signals in the aromatic

region (~120-160 ppm). The carbon C2, attached to the nitrogen and the phenyl group, will

be significantly downfield, as will C7, which is bonded to the electronegative chlorine atom.
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum will prominently feature

the molecular ion (M⁺) at m/z 239. A key diagnostic feature is the isotopic peak (M+2) at m/z

241, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the

presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[7]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for

C=C and C=N stretching vibrations within the aromatic system (typically 1500-1620 cm⁻¹),

C-H stretching of the aromatic rings (>3000 cm⁻¹), and a distinct C-Cl stretching band in the

fingerprint region (typically 1000-1100 cm⁻¹).

Synthesis Strategies: Building the Quinoline Core
The synthesis of substituted quinolines is a well-established field, with several named reactions

providing reliable access to this scaffold.[1][8] The choice of method is dictated by the

availability of starting materials, desired substitution pattern, and reaction scalability. For 7-
Chloro-2-phenylquinoline, two classical methods are particularly relevant: the Friedländer

Synthesis and the Doebner-von Miller Reaction.

The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is an acid- or base-catalyzed condensation between a 2-aminoaryl

aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[9][10]

This is arguably the most direct and convergent route to 7-Chloro-2-phenylquinoline.

Causality: This pathway is highly effective because it forms the two required C-C bonds and the

C=N bond in a cascade process, often with high regioselectivity. The reaction of 2-amino-4-

chlorobenzophenone with acetaldehyde (or a precursor) directly assembles the target

molecule. The intramolecular aldol condensation followed by dehydration is thermodynamically

driven by the formation of the stable aromatic quinoline ring.
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Fig. 1: Conceptual workflow of the Friedländer Synthesis.
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Fig. 1: Conceptual workflow of the Friedländer Synthesis.

The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aniline, an α,β-unsaturated carbonyl

compound, and an acid catalyst.[1] To synthesize 7-Chloro-2-phenylquinoline, one could

react 4-chloroaniline with cinnamaldehyde.

Causality: This method relies on a Michael addition of the aniline to the α,β-unsaturated

aldehyde, followed by cyclization and oxidation. The regiochemistry is controlled by the

electrophilic substitution on the aniline ring, which directs the cyclization. While effective, this

method can sometimes lead to mixtures of regioisomers, making the Friedländer approach

more attractive for specific targets.[11]

Field-Validated Experimental Protocol: Friedländer
Synthesis
This protocol describes a reliable, self-validating workflow for the synthesis of 7-Chloro-2-
phenylquinoline. Each step is designed for clarity and reproducibility in a standard laboratory

setting.

Objective: To synthesize 7-Chloro-2-phenylquinoline from 2-amino-4-chlorobenzophenone

and acetaldehyde using a base-catalyzed condensation.
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Materials:

2-Amino-4-chlorobenzophenone

Acetaldehyde (or paraldehyde as a stable equivalent)

Potassium hydroxide (KOH)

Ethanol (absolute)

Hydrochloric acid (HCl, for workup)

Ethyl acetate (for extraction)

Hexanes (for crystallization)

Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve 2-amino-4-chlorobenzophenone (10.0 g, 1 eq.) in absolute ethanol

(100 mL).

Catalyst Addition: Add potassium hydroxide pellets (5.0 g, ~2 eq.) to the solution and stir until

dissolved. The solution may warm slightly.

Reagent Addition: Cool the mixture in an ice bath. Slowly add acetaldehyde (10 mL, excess)

dropwise over 20 minutes. Causality: The slow addition prevents excessive self-

condensation of acetaldehyde and controls the initial exotherm.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then,

heat the reaction to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the

dark mixture into a beaker containing 200 mL of ice-cold water. Neutralize the solution by

adding concentrated HCl dropwise until the pH is ~7. A precipitate will form.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100

mL). Combine the organic layers. Causality: Extraction isolates the product from inorganic

salts and water-soluble byproducts.

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and

remove the solvent under reduced pressure using a rotary evaporator.

Purification & Validation: The crude solid is purified by recrystallization from a hot mixture of

ethanol and hexanes. The resulting crystals are collected by vacuum filtration, washed with

cold hexanes, and dried in a vacuum oven.

Characterization: Confirm the identity and purity of the final product using NMR, MS, and

melting point analysis. The results should align with the spectroscopic signatures described

in Section 2.
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Fig. 2: Step-by-step experimental workflow for synthesis.
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Fig. 2: Step-by-step experimental workflow for synthesis.
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Chemical Reactivity and Derivatization Potential
7-Chloro-2-phenylquinoline is not merely an endpoint; it is a versatile platform for further

chemical synthesis. Its reactivity is centered around three main regions: the quinoline nitrogen,

the C7-chloro substituent, and the aromatic rings.

N-functionalization: The lone pair on the quinoline nitrogen makes it basic and nucleophilic. It

can be readily protonated to form salts or alkylated to generate quaternary quinolinium

compounds, which can alter solubility and biological activity.

C7-Substitution: The chlorine atom at the 7-position is a key handle for diversification. It is

amenable to nucleophilic aromatic substitution (SₙAr) with various nucleophiles (e.g.,

amines, thiols, alcohols) under appropriate conditions.[12] More importantly, it serves as an

excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, amine, or

alkyne moieties. This is a primary strategy for building libraries of potential drug candidates.

Electrophilic Aromatic Substitution: Both the quinoline and phenyl rings can undergo

electrophilic substitution (e.g., nitration, halogenation), although the conditions must be

carefully controlled due to the deactivating nature of the quinoline nitrogen (in its protonated

state) and the directing effects of the existing substituents.

Applications in Medicinal Chemistry and Beyond
The 2-phenylquinoline scaffold is a recurring motif in compounds with significant bioactivity. The

7-chloro substitution, in particular, is a common feature in many successful therapeutic agents,

including the antimalarial drug chloroquine.

Anticancer Agents: Derivatives of 7-chloroquinoline have shown potent antiproliferative

activity against various cancer cell lines.[4][12] They can be designed to inhibit key cellular

targets like kinases or to function as DNA intercalating agents.

Antiviral Activity: The 2-phenylquinoline core has been identified as a promising scaffold for

developing broad-spectrum anti-coronavirus agents, with some analogs showing inhibitory

activity against the SARS-CoV-2 helicase (nsp13).[2]
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Antiparasitic Drugs: Building on the legacy of quinine and chloroquine, the 7-chloroquinoline

nucleus remains a central component in the design of new agents against malaria and other

parasitic diseases like leishmaniasis.[12]

CNS Disorders: Organoselenium compounds derived from a 7-chloroquinoline scaffold have

been investigated for their neuroprotective effects and potential application in treating

disorders like post-traumatic stress disorder (PTSD).[13]

Safety and Handling
As a laboratory chemical, 7-Chloro-2-phenylquinoline must be handled with appropriate care.

GHS Hazard Classification:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H318: Causes serious eye damage.[5]

H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses or goggles when handling this compound.[6]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

References
Di Mola, A., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-

coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

Wikipedia contributors. (2024). Alprazolam. Wikipedia. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.scielo.br/j/jbchs/a/vrthDwFDVWR5RLjb8BQyyYD/?lang=en
https://pubmed.ncbi.nlm.nih.gov/41191160/
https://www.benchchem.com/product/b1313479/docs?utm_src=pdf-body#foreword-the-quinoline-core-in-modern-chemistry
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-2-phenylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-2-phenylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-2-phenylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-2-phenylquinoline
https://www.benchchem.com/product/b049615
https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00123
https://en.wikipedia.org/wiki/Alprazolam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). 7-Chloro-2-phenylquinoline. National Center for Biotechnology

Information. Available at: [Link]

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING

VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material

Sciences & Nano Technology. Available at: [Link]

da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline

Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian

Chemical Society. Available at: [Link]

Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives

Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at:

[Link]

PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Available

at: [Link]

X-Y-Z-Biotech. (n.d.). 4-QUINOLINECARBOXYLIC ACID,7-CHLORO-2-PHENYL- (CAS No.

5439-80-5) SDS. X-Y-Z-Biotech. Available at: [Link]

PubMed. (2024). A review on quinolines: New green synthetic methods and bioactive

potential. National Library of Medicine. Available at: [Link]

ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited:

Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of

Organic Chemistry. Available at: [Link]

ARKIVOC. (2002). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines.

ARKIVOC. Available at: [Link]

RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. RSC

Advances. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1313479/docs?utm_src=pdf-body#foreword-the-quinoline-core-in-modern-chemistry
https://pubchem.ncbi.nlm.nih.gov/compound/12315714
https://www.iipseries.org/full-text/book/chapter/futuristic-trends-in-chemical-material-sciences-nano-technology-e-isbn-978-93-5747-436-8/12/2/8
https://www.scielo.br/j/jbchs/a/wM74xX5yZ45gqgY8gqY5yYk/?lang=en
https://pubs.acs.org/doi/10.1021/acs.joc.1c01552
https://pubchem.ncbi.nlm.nih.gov/compound/521963
https://www.x-y-z-biotech.com/sds/5439-80-5.html
https://pubmed.ncbi.nlm.nih.gov/40221058/
https://pubs.acs.org/doi/10.1021/jo0613299
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/10
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01833j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

ResearchGate. Available at: [Link]

Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent

green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:

[Link]

Bentham Science. (2024). Synthesis of Substituted Quinolines Using the Friedlander

Reaction Under Microwave Irradiation Techniques. Current Organic Synthesis. Available at:

[Link]

ResearchGate. (2024). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray

Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.

ResearchGate. Available at: [Link]

ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.

ACS Omega. Available at: [Link]

MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs

in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine,

Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]

PubMed. (2024). 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and

behavioral adaptations during the early developmental stage of a post-traumatic stress

disorder (PTSD) model in mice. National Library of Medicine. Available at: [Link]

ResearchGate. (2024). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.

ResearchGate. Available at: [Link]

University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Available at:

[Link]

PubMed Central. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer

Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl,

Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Library of Medicine.

Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/post/What_is_the_complete_procedure_for_Doebner-von_miller_reaction
https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2241517
https://www.benthamscience.com/journal/abstracts.php?journalID=cos&articleID=141873
https://www.researchgate.net/publication/382877134
https://pubs.acs.org/doi/10.1021/acsomega.4c04207
https://www.mdpi.com/1420-3049/28/9/3857
https://pubmed.ncbi.nlm.nih.gov/41191160/
https://www.researchgate.net/publication/382992921
https://www.chem.ucalgary.ca/courses/351/spectroscopy/351-prob7ans.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180470/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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